Thiothixene (hydrochloride)

描述

Thiothixene (hydrochloride) is a chemical compound primarily used as an antipsychotic agent. It belongs to the thioxanthene class of antipsychotics and is structurally related to phenothiazines. Thiothixene (hydrochloride) is utilized in the management of schizophrenia and other psychiatric disorders .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Thiothixene (hydrochloride) involves several steps. One common method includes the reaction of thioxanthene with N,N-dimethyl-3-(4-methylpiperazin-1-yl)propylamine under specific conditions to form the desired compound. The reaction typically requires a solvent such as chloroform and is conducted under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of Thiothixene (hydrochloride) involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The compound is then purified and crystallized to obtain the anhydrous form. The final product is packaged in light-resistant containers to maintain its stability .

化学反应分析

Types of Reactions: Thiothixene (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.

Substitution: Thiothixene (hydrochloride) can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives .

科学研究应用

Schizophrenia Treatment

- Primary Use : Thiothixene is predominantly prescribed for acute and chronic schizophrenia. It is effective in managing both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., apathy, withdrawal) associated with the disorder .

- Dosage : Typical dosages range from 5 mg to 30 mg per day, depending on patient needs and response .

Borderline and Schizotypal Personality Disorders

- A study involving fifty outpatients with borderline and/or schizotypal personality disorder demonstrated that thiothixene could significantly reduce symptoms such as illusions and obsessive-compulsive symptoms compared to placebo .

- Dosage in Study : The mean daily dosage during the study was 8.7 mg, indicating that lower doses may be effective for certain personality disorders .

Behavioral Disturbances

- Thiothixene has also been explored for its potential benefits in treating behavioral disturbances beyond psychotic disorders. Its anxiolytic and anti-aggressive properties make it a candidate for managing severe behavioral issues .

Pharmacokinetics

- Absorption : Thiothixene is rapidly absorbed after oral administration, reaching peak serum concentrations within 1-3 hours.

- Metabolism : Primarily metabolized in the liver, with N-demethylthiothixene identified as a major metabolite.

- Excretion : Most metabolites are excreted via feces .

Pharmacodynamics

Thiothixene acts on multiple receptors:

| Receptor Type | Affinity (nM) |

|---|---|

| D2 | 0.03-1.4 |

| D3 | 0.3-186 |

| 5-HT2A | 50-89 |

| H1 | 4.0-12 |

| α1 | 19 |

This broad receptor activity contributes to both its therapeutic effects and side effects, including sedation and extrapyramidal symptoms .

Side Effects

Common side effects include:

- Blurred vision

- Constipation

- Drowsiness

- Dry mouth

Serious adverse effects may involve uncontrolled movements or blood disorders, necessitating careful monitoring during treatment .

Case Study: Efficacy in Schizophrenia

A double-blind study compared thiothixene with thioridazine in chronic schizophrenic patients. The results indicated that while both drugs had similar efficacy regarding overall psychiatric ratings, thiothixene was associated with more significant extrapyramidal symptoms .

Case Study: Personality Disorders

In another study focusing on borderline personality disorder patients, thiothixene treatment led to significant improvements in psychotic-like symptoms over a twelve-week period compared to placebo, suggesting its utility beyond traditional antipsychotic applications .

作用机制

Thiothixene (hydrochloride) exerts its effects by acting as an antagonist on various postsynaptic receptors. It primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), leading to the inhibition of dopamine-mediated effects. Additionally, it interacts with serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha-adrenergic receptors (alpha1 and alpha2), and muscarinic receptors (M1 and M2). These interactions result in a range of pharmacological effects, including antipsychotic, anxiolytic, and antiaggressive properties .

相似化合物的比较

Thiothixene (hydrochloride) is unique among antipsychotic agents due to its specific receptor profile and pharmacological effects. Similar compounds include:

Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.

Clopenthixol: A thioxanthene antipsychotic with a similar mechanism of action.

Flupenthixol: Known for its use in treating schizophrenia and other psychiatric disorders.

Zuclopenthixol: A thioxanthene antipsychotic with a distinct receptor binding profile.

Thioproperazine: A phenothiazine derivative with antipsychotic effects.

Pipotiazine: Another phenothiazine antipsychotic with similar therapeutic uses.

Thiothixene (hydrochloride) stands out due to its specific receptor interactions and its efficacy in managing both positive and negative symptoms of schizophrenia .

生物活性

Thiothixene (hydrochloride), marketed under the brand name Navane, is a thioxanthene derivative primarily used as an antipsychotic medication. It is effective in managing schizophrenia and other psychotic disorders. This article delves into the biological activity of thiothixene, focusing on its pharmacological properties, mechanisms of action, clinical effects, and case studies that highlight its therapeutic outcomes and adverse effects.

Pharmacological Profile

Thiothixene exhibits a complex pharmacological profile by acting on multiple neurotransmitter receptors in the central nervous system. The primary biological activities of thiothixene are summarized in the table below:

Thiothixene's antipsychotic effects are primarily mediated through its antagonistic action on dopamine D2 and D3 receptors. This blockade reduces excessive dopaminergic transmission associated with psychotic symptoms. Additionally, thiothixene interacts with serotonergic receptors, which may contribute to its efficacy in treating mood disorders and anxiety related to psychosis .

The drug's pharmacokinetics indicate rapid absorption following oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its therapeutic effects typically manifest within 2 to 4 weeks, reaching optimal levels after several months of treatment .

Clinical Efficacy

Thiothixene has been evaluated in various clinical settings for its effectiveness in treating schizophrenia and related disorders. A notable study involved patients with borderline and schizotypal personality disorders, where thiothixene was compared to a placebo over 12 weeks. Results showed significant improvements in psychotic symptoms such as illusions and anxiety without substantial depressive effects .

Case Study: Drug-Induced Parkinsonism

A compelling case study documented a 71-year-old female who inadvertently took thiothixene instead of her prescribed antihypertensive medication. After three months of thiothixene use, she developed drug-induced Parkinsonism characterized by tremors and bradykinesia. Upon discontinuation of thiothixene, her symptoms improved significantly, illustrating the potential for adverse neurological effects associated with thiothixene use .

Adverse Effects

Thiothixene is associated with several side effects, particularly extrapyramidal symptoms (EPS) due to its dopaminergic antagonism. Common adverse effects include:

- Extrapyramidal Symptoms : Including akathisia, tardive dyskinesia, and Parkinsonism.

- Sedation : Resulting from histaminergic blockade.

- Weight Gain : Often linked to serotonergic activity.

- Hypotension : Due to adrenergic receptor antagonism.

Monitoring for hematologic side effects such as leukopenia is also essential during treatment .

属性

Key on ui mechanism of action |

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). |

|---|---|

CAS 编号 |

49746-04-5 |

分子式 |

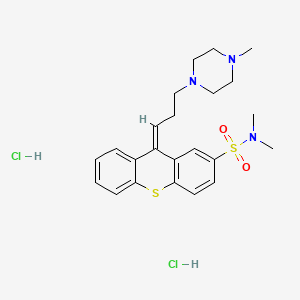

C23H31Cl2N3O2S2 |

分子量 |

516.5 g/mol |

IUPAC 名称 |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride |

InChI |

InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8-;; |

InChI 键 |

SSRKPUYBAUMQED-INHJUQNSSA-N |

SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |

手性 SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |

规范 SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |

颜色/形态 |

White to tan crystals cis-, trans- mixture) White to tan crystalline powde |

熔点 |

114-118 °C (cis-, trans- mixture) Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/ MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/ MP: 158-160.5 °C /Thiothixene dimaleate/ MP: 229 °C /Thiothixene dioxalate/ |

Key on ui other cas no. |

49746-04-5 |

物理描述 |

Solid |

Pictograms |

Irritant |

溶解度 |

66.5 [ug/mL] (The mean of the results at pH 7.4) Pratically insoluble in water (cis-, trans- mixture) Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture) Slightly soluble in carbon tetrachloride 1.39e-02 g/L |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。